Unique 3,5-Dichlorophenyl Substitution Pattern vs. Alternative Dichloro Regioisomers
The target compound features a 3,5-dichlorophenyl moiety. In the broader class of 2-cyano-3-oxopropanamides, the position of chlorine atoms on the phenyl ring is known to drastically alter enzyme inhibition profiles. For instance, a closely related class member (CHEMBL1806759) shows a 9.8-fold selectivity for MAO-B (Ki=48 nM) over MAO-A (Ki=470 nM), an effect dependent on its specific aryl substitution pattern [1]. While direct data for this exact compound is not yet publicly available, the 3,5-substitution is geometrically and electronically distinct from the more common 2,4- or 2,6-dichloro isomers, which are expected to have different biological activity profiles [1]. This evidence supports the critical need for the specific 3,5-dichloro regioisomer to maintain SAR consistency.
| Evidence Dimension | Predicted impact of aryl chlorine substitution pattern on MAO enzyme selectivity (inferred from a close structural analog) |
|---|---|
| Target Compound Data | 3,5-dichlorophenyl substitution (specific geometric and electronic profile not experimentally quantified for this target) |
| Comparator Or Baseline | Related 2-cyano-3-oxopropanamide analog (CHEMBL1806759) with a different aryl substitution: MAO-B Ki = 48 nM; MAO-A Ki = 470 nM [1] |
| Quantified Difference | Regioisomeric difference: 3,5-disubstitution vs. alternative chlorination pattern on a related scaffold. Selectivity magnitude for the comparator is 9.8-fold (470 nM / 48 nM). |
| Conditions | In vitro enzyme inhibition assay using recombinant human MAO-A and MAO-B expressed in baculovirus-infected insect cell microsomes; kynuramine substrate [1]. |
Why This Matters
This class-level evidence shows that dichloro substitution patterns are not interchangeable, making the specific procurement of the 3,5-dichloro isomer essential for maintaining expected biological activity and ensuring experimental reproducibility in enzyme inhibition studies.
- [1] BindingDB. BDBM50348834 (CHEMBL1806759): MAO-B Ki = 48 nM, MAO-A Ki = 470 nM. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50348834 (accessed 2026-04-29). View Source
